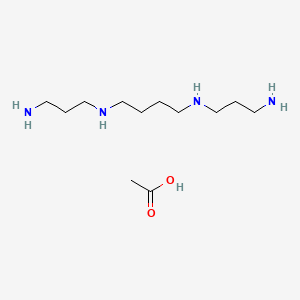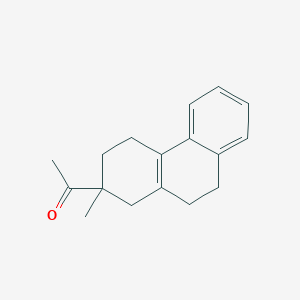![molecular formula C35H32F3NO11 B14465395 N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide CAS No. 67665-74-1](/img/structure/B14465395.png)
N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide is a complex organic compound with a multifaceted structure This compound is characterized by its tetracenyl core, which is a polycyclic aromatic hydrocarbon, and various functional groups that contribute to its unique chemical properties
Métodos De Preparación
The synthesis of N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide involves multiple steps, including the formation of the tetracenyl core and the subsequent addition of functional groups. The synthetic route typically starts with the preparation of the tetracenyl intermediate, followed by acetylation, hydroxylation, and the introduction of the trifluoroacetamide group. Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying polycyclic aromatic hydrocarbons.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its complex structure and reactivity.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Its polycyclic aromatic core allows it to intercalate with DNA, potentially disrupting replication and transcription processes. The presence of hydroxyl and ketone groups enables it to form hydrogen bonds with proteins and enzymes, affecting their function. The trifluoroacetamide group may enhance its stability and bioavailability, contributing to its overall biological activity.
Comparación Con Compuestos Similares
Compared to other similar compounds, N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide stands out due to its unique combination of functional groups and polycyclic aromatic core. Similar compounds include:
Doxorubicin: Another tetracenyl compound used as an anticancer agent.
Mitoxantrone: A synthetic anthracenedione with anticancer properties.
Daunorubicin: A tetracenyl compound with similar structural features and biological activity. The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
67665-74-1 |
|---|---|
Fórmula molecular |
C35H32F3NO11 |
Peso molecular |
699.6 g/mol |
Nombre IUPAC |
N-[6-[(3-acetyl-3,5,12-trihydroxy-6,11-dioxo-10-phenylmethoxy-2,4-dihydro-1H-tetracen-1-yl)oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide |
InChI |
InChI=1S/C35H32F3NO11/c1-15-28(41)20(39-33(46)35(36,37)38)11-23(49-15)50-22-13-34(47,16(2)40)12-19-25(22)32(45)27-26(30(19)43)29(42)18-9-6-10-21(24(18)31(27)44)48-14-17-7-4-3-5-8-17/h3-10,15,20,22-23,28,41,43,45,47H,11-14H2,1-2H3,(H,39,46) |
Clave InChI |
CICUVBPDHLAPPS-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OCC6=CC=CC=C6)O)(C(=O)C)O)NC(=O)C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




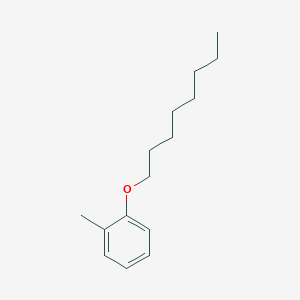
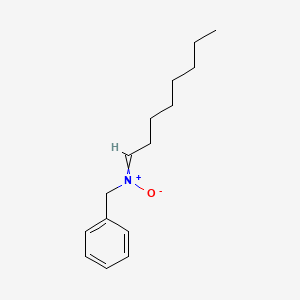
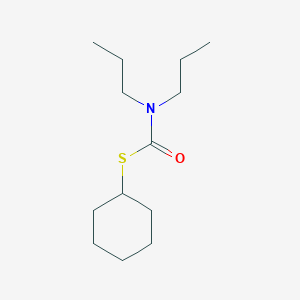
![3-[(4-{[(2,4-Diaminoquinazolin-6-yl)methyl]amino}benzoyl)amino]pentanedioic acid](/img/structure/B14465370.png)
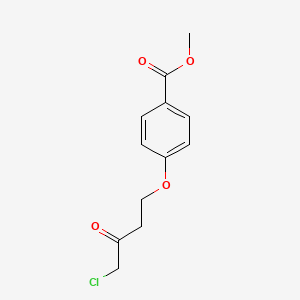
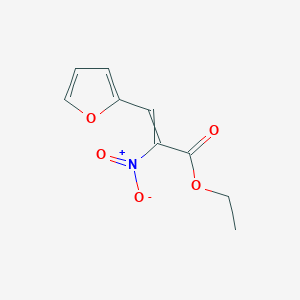

silane](/img/structure/B14465391.png)


